

head-to-head comparison of GSK2807 Trifluoroacetate and JNJ-64619178

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Compound of Interest

Compound Name: GSK2807 Trifluoroacetate

Cat. No.: B10783221

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Head-to-Head Comparison: GSK2807 Trifluoroacetate and JNJ-64619178

In the landscape of targeted cancer therapy, inhibitors of histone methyltransferases have emerged as a promising class of drugs. This guide provides a comparative overview of two such inhibitors, **GSK2807 Trifluoroacetate** and JNJ-64619178, intended for researchers, scientists, and drug development professionals. While both are potent enzyme inhibitors, they target different members of the methyltransferase family, leading to distinct mechanisms of action and potential therapeutic applications.

It is important to note that publicly available information on **GSK2807 Trifluoroacetate** is significantly less extensive than that for JNJ-64619178, precluding a direct, data-rich head-to-head comparison across all parameters. This guide will present the detailed data available for JNJ-64619178 and the more limited information for **GSK2807 Trifluoroacetate**.

JNJ-64619178: A Potent and Selective PRMT5 Inhibitor

JNJ-64619178 is a novel, orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).^{[1][2][3]} PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including RNA splicing, signal transduction, and epigenetic

regulation.[1][4][5] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][4]

JNJ-64619178 exhibits a potent and selective inhibition of the PRMT5/MEP50 complex.[1] Its mechanism of action is characterized by a slow off-rate and pseudo-irreversible binding, leading to prolonged and sustained target engagement.[2][6] This allows for durable inhibition of PRMT5 activity even with intermittent dosing schedules.[1] JNJ-64619178 is currently in clinical trials for advanced solid tumors and non-Hodgkin's lymphoma.[1][4]

Quantitative Performance Data

Parameter	JNJ-64619178
Target	PRMT5/MEP50 complex
Binding Mechanism	Binds to SAM and substrate binding pockets, pseudo-irreversible with slow off-rate kinetics[2][6][7]
In Vitro Potency	>80% inhibition of PRMT5/MEP50 at 10 $\mu\text{mol/L}$ [1]
Selectivity	Highly selective against a panel of 37 other methyltransferases (<15% inhibition at 10 $\mu\text{mol/L}$)[1]
Cellular Activity	Potent antiproliferative activity in various cancer cell lines (lung, breast, pancreatic, hematological)[1][4]
In Vivo Efficacy	Dose-dependent tumor growth inhibition and regression in multiple xenograft models[6][7][8]
Oral Bioavailability	Moderate (36% in mice)[1]

Experimental Protocols

PRMT5 Enzymatic Assay (RapidFire Mass Spectrometry):

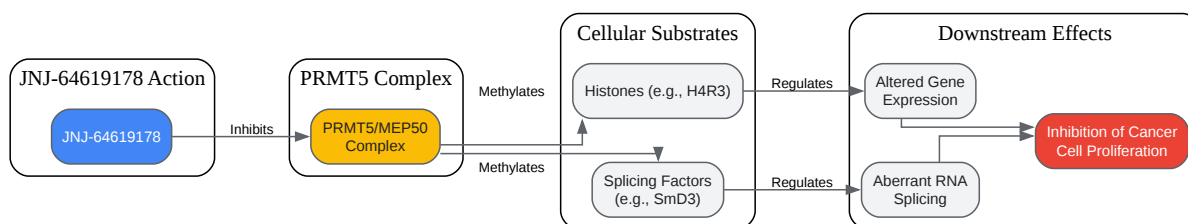
- Objective: To determine the in vitro potency (IC₅₀) of JNJ-64619178 against the PRMT5/MEP50 complex.

- Methodology: The assay measures the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction catalyzed by PRMT5.
 - A reaction mixture is prepared containing the PRMT5/MEP50 enzyme, a substrate peptide, and the co-factor S-adenosylmethionine (SAM).
 - JNJ-64619178 is added at varying concentrations.
 - The reaction is incubated to allow for methylation to occur.
 - The reaction is quenched, and the amount of SAH produced is quantified using a RapidFire High-Throughput Mass Spectrometry system.
 - The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Western Blot):

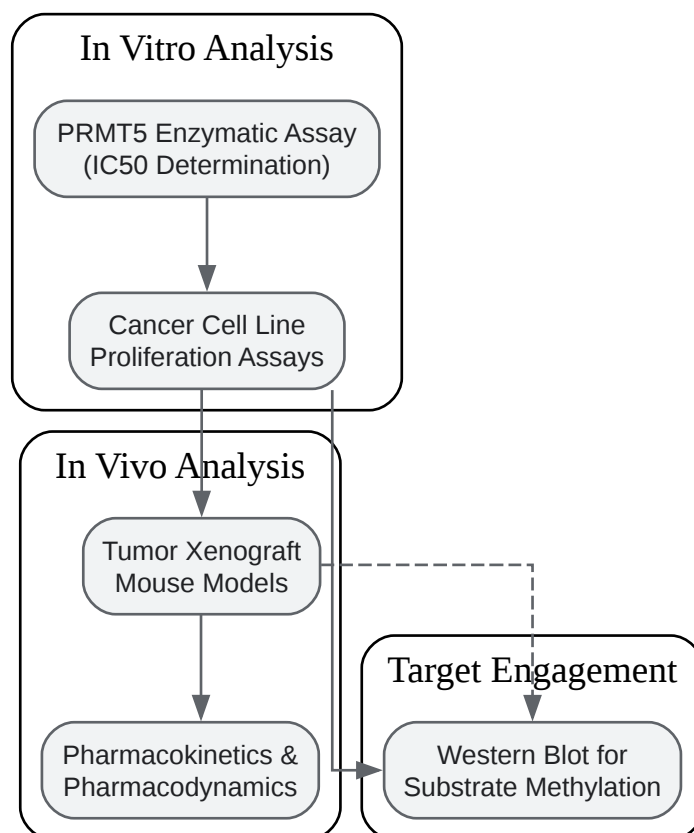
- Objective: To assess the ability of JNJ-64619178 to inhibit PRMT5 activity within cancer cells.
- Methodology: This assay measures the level of symmetric dimethylation of SmD3 (a known PRMT5 substrate).
 - Cancer cells are treated with varying concentrations of JNJ-64619178 for a specified duration.
 - Cells are lysed, and protein extracts are collected.
 - Proteins are separated by gel electrophoresis and transferred to a membrane.
 - The membrane is probed with a primary antibody specific for symmetrically dimethylated SmD3 and a loading control antibody (e.g., total SmD3 or β -actin).
 - A fluorescently labeled secondary antibody is used for detection.
 - The intensity of the bands is quantified to determine the reduction in SmD3 methylation relative to the control.

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of action of JNJ-64619178 in inhibiting the PRMT5 pathway.



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Caption: Experimental workflow for the evaluation of a PRMT5 inhibitor.

GSK2807 Trifluoroacetate: A Selective SMYD3 Inhibitor

GSK2807 Trifluoroacetate is described as a potent and selective S-adenosyl-methionine (SAM)-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3).[9] SMYD3 is a histone methyltransferase that specifically methylates histone H3 at lysine 4 (H3K4) and has been implicated in the regulation of gene expression and the development of various cancers. One of its non-histone targets is MEKK2, and by preventing its methylation, GSK2807 may exert its anti-cancer effects.[9]

Quantitative Performance Data

Parameter	GSK2807 Trifluoroacetate
Target	SMYD3
Binding Mechanism	SAM-competitive
In Vitro Potency	K _i = 14 nM[9]
Selectivity	Described as "selective," but no quantitative data is publicly available.
Cellular Activity	No publicly available data.
In Vivo Efficacy	No publicly available data.
Oral Bioavailability	No publicly available data.

Experimental Protocols and Signaling Pathway

Detailed experimental protocols and diagrams of the signaling pathway for **GSK2807 Trifluoroacetate** are not available in the public domain.

Summary and Conclusion

JNJ-64619178 is a well-characterized, potent, and selective PRMT5 inhibitor with a pseudo-irreversible binding mechanism that leads to sustained target inhibition and demonstrates

significant anti-tumor activity in preclinical models.[1][2][6][7] Its development is supported by a wealth of in vitro and in vivo data.

GSK2807 Trifluoroacetate is a potent inhibitor of a different methyltransferase, SMYD3.[9] While its high in vitro potency is noted, a comprehensive understanding of its selectivity, cellular activity, and in vivo efficacy is hampered by the limited availability of public data.

Therefore, a direct comparison of the performance of these two molecules is not currently feasible. Researchers interested in targeting PRMT5 will find extensive information and a clear path for investigation with JNJ-64619178. Those interested in SMYD3 inhibition may consider **GSK2807 Trifluoroacetate** as a tool compound, though further independent characterization would be necessary to fully understand its pharmacological profile. The choice between these inhibitors will ultimately depend on the specific research question and the target pathway of interest.

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